Superior PDE5A1 Inhibition vs. Sildenafil Citrate: A Direct Head-to-Head Enzymatic Comparison
In a direct comparison against the gold-standard PDE5 inhibitor, sildenafil citrate, L-pyroglutamic acid demonstrated a lower IC50, indicating a more potent inhibition of human recombinant PDE5A1 [1]. The study utilized a radioactivity-based assay to measure enzyme activity in the presence of varying concentrations of the inhibitor.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against human recombinant phosphodiesterase-5A1 (PDE5A1) |
|---|---|
| Target Compound Data | 5.23 µM |
| Comparator Or Baseline | Sildenafil citrate: 7.14 µM |
| Quantified Difference | 1.37-fold lower IC50 (higher potency) for L-pyroglutamic acid |
| Conditions | Human recombinant PDE5A1 enzyme; radioactivity-based assay |
Why This Matters
This demonstrates a quantifiable, higher in vitro potency for L-pyroglutamic acid against a key therapeutic target compared to a widely prescribed drug, suggesting its potential as a natural lead compound.
- [1] Šudomová, M., Hassan, S. T. S., Khan, H., Rasekhian, M., & Nabavi, S. M. (2019). A Multi-Biochemical and In Silico Study on Anti-Enzymatic Actions of Pyroglutamic Acid against PDE-5, ACE, and Urease Using Various Analytical Techniques: Unexplored Pharmacological Properties and Cytotoxicity Evaluation. Biomolecules, 9(8), 392. View Source
